molecular formula C13H15N3S B12180482 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine

4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B12180482
M. Wt: 245.35 g/mol
InChI Key: YTIOCLLPEIHASM-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a thiadiazole ring. The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The thiadiazole ring is known for its biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine typically involves the reaction of a piperidine derivative with a thiadiazole precursorThe reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives .

Scientific Research Applications

4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA synthesis and repair processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidine is unique due to the combination of the thiadiazole and piperidine rings, which confer distinct biological activities and chemical reactivity. The presence of the phenyl group further enhances its potential as a versatile scaffold in drug design and materials science .

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

2-phenyl-5-piperidin-4-yl-1,3,4-thiadiazole

InChI

InChI=1S/C13H15N3S/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2

InChI Key

YTIOCLLPEIHASM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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